2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile
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Overview
Description
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is an organic compound that features a thiazole ring, a thiophene ring, and an acrylonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.
Formation of the Thiophene Ring: The thiophene ring can be synthesized by reacting a suitable precursor, such as 2-bromo-3-thiophenecarboxaldehyde, with a base.
Coupling Reaction: The final step involves coupling the thiazole and thiophene rings with acrylonitrile under conditions that promote the formation of the desired product, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and thiophene rings.
Reduction: Reduced forms of the acrylonitrile group.
Substitution: Substituted derivatives with various functional groups attached to the thiazole or thiophene rings.
Scientific Research Applications
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- Methedrone
- 4-Methoxyphenethylamine
Uniqueness
2-(4-(4-Methoxy-phenyl)-thiazol-2-YL)-3-thiophen-2-YL-acrylonitrile is unique due to its combination of a thiazole ring, a thiophene ring, and an acrylonitrile group. This unique structure imparts specific electronic and steric properties that make it suitable for various applications in materials science and pharmaceuticals.
Properties
CAS No. |
5315-32-2 |
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Molecular Formula |
C17H12N2OS2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C17H12N2OS2/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+ |
InChI Key |
AQJDBWKEYCVPLY-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CS3)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CS3)C#N |
Origin of Product |
United States |
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